Cas no 1804708-42-6 (2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde)

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde is a fluorinated pyridine derivative with a reactive aldehyde functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of difluoromethyl and fluoro substituents enhances its metabolic stability and lipophilicity, which is advantageous in drug design. The methoxy group further modulates electronic properties, improving reactivity in selective transformations. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its ability to serve as a versatile building block for heterocyclic frameworks. Its well-defined structure ensures consistent performance in cross-coupling and condensation reactions.
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde structure
1804708-42-6 structure
商品名:2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde
CAS番号:1804708-42-6
MF:C8H6F3NO2
メガワット:205.133952617645
CID:4806178

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde
    • インチ: 1S/C8H6F3NO2/c1-14-7-4(3-13)5(9)2-12-6(7)8(10)11/h2-3,8H,1H3
    • InChIKey: MOQGCHDCAFTNOJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=C(C=O)C(=CN=1)F)OC)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 1

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029035105-500mg
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde
1804708-42-6 95%
500mg
$1,718.70 2022-04-01
Alichem
A029035105-1g
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde
1804708-42-6 95%
1g
$3,068.70 2022-04-01
Alichem
A029035105-250mg
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde
1804708-42-6 95%
250mg
$1,038.80 2022-04-01

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde 関連文献

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehydeに関する追加情報

Professional Introduction to 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde (CAS No. 1804708-42-6)

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde, identified by the CAS number 1804708-42-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative family, a class of heterocyclic compounds known for their broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly the presence of both difluoromethyl and fluoro substituents, along with a methoxy group and an aldehyde functionality, make it a versatile intermediate in the synthesis of various bioactive molecules.

The difluoromethyl group is a key structural motif in many modern pharmaceuticals, contributing to enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the fluoro substituent is widely recognized for its ability to modulate pharmacokinetic properties, such as bioavailability and half-life, while also improving metabolic resistance. The combination of these two fluorinated groups in 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde suggests potential applications in the design of novel therapeutic agents targeting various diseases.

The methoxy group in the pyridine ring provides further functional diversity, enabling modifications that can influence both electronic and steric properties. This feature is particularly valuable in medicinal chemistry, where fine-tuning of molecular structure can significantly impact biological activity. The presence of an aldehyde group at the 4-position serves as a reactive handle for further chemical transformations, such as condensation reactions with amines or nucleophiles, facilitating the synthesis of more complex derivatives.

Recent advancements in drug discovery have highlighted the importance of fluorinated pyridines as privileged scaffolds in medicinal chemistry. Studies have demonstrated that these compounds often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts. For instance, fluorinated pyridines have been shown to enhance binding interactions with enzymes and receptors, leading to increased efficacy and reduced side effects. The compound 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde aligns well with this trend, making it a promising candidate for further exploration.

In particular, the combination of fluorine atoms with other functional groups has been extensively studied for its impact on molecular properties. Research has shown that electron-withdrawing fluorine substituents can stabilize positive charges in biologically active molecules, thereby improving binding affinity. Additionally, the difluoromethyl group is known to enhance lipophilicity without significantly increasing toxicity, making it an attractive feature for drug candidates targeting membrane-bound receptors or enzymes.

Current research efforts are focused on leveraging structural motifs like those found in 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde to develop novel therapeutics against emerging challenges in medicine. For example, studies have explored its potential utility in addressing resistant bacterial infections by targeting essential metabolic pathways. The unique electronic properties conferred by the fluorinated substituents may enable interactions with bacterial enzymes that are difficult to achieve with conventional drug molecules.

The aldehyde functionality present in this compound also opens avenues for exploring its role as a precursor in biosynthetic pathways or as an intermediate in synthetic biology applications. Researchers are investigating how such compounds can be integrated into enzymatic cascades to produce complex natural products or novel drug candidates with tailored biological activities. This approach leverages the power of combinatorial chemistry and biosynthetic engineering to accelerate drug discovery pipelines.

The pharmaceutical industry continues to invest heavily in developing innovative synthetic methodologies for fluorinated pyridines due to their perceived advantages over traditional scaffolds. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient access to complex derivatives of 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde, expanding its utility as a building block for drug discovery programs. These advances underscore the growing importance of this class of compounds in modern medicinal chemistry.

Moreover, computational modeling and high-throughput screening technologies have been instrumental in identifying promising derivatives of this compound family. By integrating structural data with predictive algorithms, researchers can rapidly assess potential biological activities and optimize molecular properties before conducting costly experimental validations. This synergy between computational methods and experimental chemistry has significantly accelerated the development of novel therapeutics based on fluorinated pyridines.

The versatility of 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde extends beyond its role as an intermediate; it also serves as a platform for exploring new chemical space through derivatization strategies. Functional groups such as aldehydes are particularly amenable to diverse transformations, allowing chemists to introduce additional moieties that can modulate pharmacokinetic profiles or target specific disease mechanisms. Such flexibility is crucial for addressing unmet medical needs where existing treatments fall short.

In conclusion,2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde (CAS No. 1804708-42-6) represents a significant asset in pharmaceutical research due to its unique structural features and potential applications across multiple therapeutic areas. The synergistic effects of fluorinated substituents combined with other functional groups make it an attractive scaffold for designing next-generation drugs with improved efficacy and safety profiles. Continued exploration into its derivatives promises further breakthroughs that will benefit patients worldwide through innovative therapies derived from cutting-edge chemical biology approaches.

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